molecular formula C18H14F2N4O2S2 B2381422 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 951468-40-9

3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B2381422
CAS RN: 951468-40-9
M. Wt: 420.45
InChI Key: MTLBBWQGVZQRGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These derivatives can then be cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy(tosyloxy)iodo]benzene .


Molecular Structure Analysis

The fused thiazolo[3,2-b][1,2,4]triazole system is essentially planar, and bifurcated C-H.O, C-H.N and C-H.F interactions are present between molecules . This planarity and the presence of these interactions could have implications for the compound’s reactivity and its interactions with other molecules.

Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition : A study focused on the synthesis and biochemical evaluation of benzenesulfonamides, including compounds similar to the one , as inhibitors of kynurenine 3-hydroxylase. These compounds showed high affinity in inhibiting this enzyme, which is significant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Synthesis and Antimicrobial Activity : Another research synthesized new thiazolo[3,2-b]-1,2,4-triazole derivatives and evaluated their anti-inflammatory, analgesic, and antimicrobial activities. These compounds, including variants of the specific benzenesulfonamide, showed significant activities in these areas, highlighting their potential in developing new drug candidates (Doğdaş et al., 2007).

Applications in Textile Industry : A study designed benzenesulfonamides for use in the textile industry, providing UV protection and antimicrobial properties to cotton fabrics. These compounds enhanced the fabric's dyeability and functional advantages, demonstrating the versatility of such chemicals beyond pharmaceutical uses (Mohamed et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

3-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S2/c19-12-4-3-5-14(10-12)28(25,26)21-9-8-13-11-27-18-22-17(23-24(13)18)15-6-1-2-7-16(15)20/h1-7,10-11,21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLBBWQGVZQRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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